(S)-(-)-2-Methyl-1,4-butandiol

Übersicht

Beschreibung

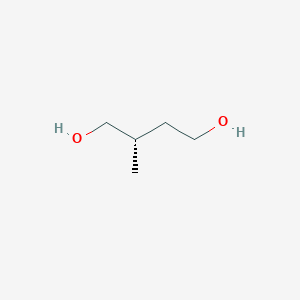

(S)-(-)-2-Methyl-1,4-butanediol is a chiral diol compound with the molecular formula C5H12O2. It is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is characterized by its two hydroxyl groups attached to a butane backbone, with a methyl group at the second carbon position, and it exists in the (S)-enantiomeric form.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

(S)-(-)-2-Methyl-1,4-butanediol is primarily utilized in the following areas:

- Polymer Production : It serves as a valuable intermediate in the synthesis of polyethers and polyesters. The compound can be used to create polybutylene terephthalate (PBT), which is widely used in the plastics industry for manufacturing durable goods .

- Solvent and Plasticizer : Due to its solvent properties, (S)-(-)-2-methyl-1,4-butanediol is employed in various formulations, including adhesives and coatings. Its ability to enhance flexibility and adhesion makes it suitable for use in automotive parts and consumer goods .

- Pharmaceutical Applications : The compound is being explored as a potential humectant in pharmaceutical formulations. Its properties may enhance the stability and efficacy of active ingredients in various drug delivery systems .

Case Study 1: Polymer Development

A study demonstrated the successful incorporation of (S)-(-)-2-methyl-1,4-butanediol into polyurethane elastomers. The resulting materials exhibited improved mechanical properties and thermal stability compared to conventional formulations. This advancement highlights the compound's role in enhancing material performance for industrial applications .

Case Study 2: Toxicological Insights

Research on the toxicological profile of 1,4-butanediol derivatives, including (S)-(-)-2-methyl-1,4-butanediol, provided insights into their safety profiles. The compound was shown to have moderate acute toxicity levels; however, its rapid metabolism into gamma-hydroxybutyrate (GHB) poses risks when consumed improperly . This case underscores the importance of understanding both the applications and potential hazards associated with chemical compounds.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Production | Intermediate for PBT and polyurethanes | Enhances durability and flexibility |

| Solvent | Used in adhesives and coatings | Improves adhesion and processing properties |

| Pharmaceutical | Humectant in drug formulations | Stabilizes active ingredients |

| Toxicology | Understanding safety profiles | Informs safe handling practices |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-(-)-2-Methyl-1,4-butanediol can be synthesized through several methods. One common synthetic route involves the asymmetric reduction of 2-methyl-1,4-butanedione using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another method involves the enzymatic reduction of 2-methyl-1,4-butanedione using alcohol dehydrogenases derived from microorganisms. This biocatalytic approach is environmentally friendly and offers high selectivity for the (S)-enantiomer.

Industrial Production Methods

In industrial settings, (S)-(-)-2-Methyl-1,4-butanediol is often produced through the catalytic hydrogenation of 2-methyl-1,4-butanedione. The process involves the use of high-pressure hydrogen gas and a chiral metal catalyst, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction is carried out in a solvent, typically ethanol or methanol, at elevated temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-2-Methyl-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-methyl-1,4-butanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to 2-methyl-1,4-butanediol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation; tosyl chloride for sulfonation.

Major Products Formed

Oxidation: 2-Methyl-1,4-butanedione.

Reduction: 2-Methyl-1,4-butanediol.

Substitution: Halogenated or sulfonated derivatives of (S)-(-)-2-Methyl-1,4-butanediol.

Wirkmechanismus

The mechanism of action of (S)-(-)-2-Methyl-1,4-butanediol depends on its specific application. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation or reduction. The hydroxyl groups of the diol interact with the active site of the enzyme, facilitating the transfer of electrons and protons during the reaction.

In pharmaceutical applications, (S)-(-)-2-Methyl-1,4-butanediol serves as a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug synthesized from the compound.

Vergleich Mit ähnlichen Verbindungen

(S)-(-)-2-Methyl-1,4-butanediol can be compared with other similar diols, such as:

1,4-Butanediol: Lacks the methyl group at the second carbon position, making it less sterically hindered and more flexible.

2-Methyl-2,4-pentanediol: Has an additional methyl group, increasing its steric bulk and altering its reactivity.

1,3-Butanediol: Has hydroxyl groups at different positions, affecting its chemical properties and reactivity.

The uniqueness of (S)-(-)-2-Methyl-1,4-butanediol lies in its chiral nature and the specific positioning of the methyl group, which imparts distinct stereochemical properties and reactivity compared to other diols.

Biologische Aktivität

(S)-(-)-2-Methyl-1,4-butanediol, a chiral diol with the molecular formula C5H12O2, is a derivative of 1,4-butanediol (1,4-BDO). It has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of (S)-(-)-2-Methyl-1,4-butanediol

(S)-(-)-2-Methyl-1,4-butanediol is structurally similar to 1,4-butanediol but includes a methyl group at the second carbon position. This modification can influence its biochemical properties and biological effects.

- Metabolism :

- Pharmacodynamics :

-

Biochemical Pathways :

- The compound may influence various biochemical pathways through enzyme interactions and modulation of gene expression. Its effects on metabolic flux and enzyme activity are areas of ongoing research.

Toxicological Profile

The biological activity of (S)-(-)-2-Methyl-1,4-butanediol includes both therapeutic potential and risks associated with toxicity:

- Acute Toxicity : Reports indicate that ingestion of 1,4-butanediol can lead to severe toxic effects such as respiratory depression, agitation, and even death. Doses in reported cases ranged from 5.4 to 20 g .

- Neurotoxicity : Case studies have documented neurotoxic effects following the use of 1,4-butanediol derivatives. Symptoms included vomiting, combativeness, and altered consciousness .

Case Studies

Several case studies highlight the biological activity and risks associated with (S)-(-)-2-Methyl-1,4-butanediol:

- Fatal Intoxication : A case report described a fatal incident involving a 51-year-old male who consumed 1,4-butanediol. Autopsy findings suggested lethal GHB intoxication due to the rapid conversion from 1,4-BDO .

- Recreational Use : Another study identified multiple episodes of toxicity in individuals using 1,4-butanediol recreationally for bodybuilding or as a sleep aid. Symptoms varied but included significant neurological impairment .

Research Findings

Recent research has focused on the synthesis and applications of (S)-(-)-2-Methyl-1,4-butanediol:

Eigenschaften

IUPAC Name |

(2S)-2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What makes (S)-2-Methyl-1,4-butanediol particularly useful in synthesizing liquid crystal elastomers?

A1: (S)-2-Methyl-1,4-butanediol serves as a chiral building block in constructing the flexible spacer component within liquid crystal elastomers [, , , ]. This chirality contributes to the unique self-organizing properties of these elastomers, influencing their ability to exhibit spontaneous deformation in response to temperature changes [].

Q2: Can you explain the significance of "spontaneous deformation" in liquid crystal elastomers containing (S)-2-Methyl-1,4-butanediol?

A2: Researchers observed that liquid crystal elastomers incorporating (S)-2-Methyl-1,4-butanediol exhibit significant and reversible shape changes upon transitioning between their liquid crystalline and isotropic phases []. Specifically, when heated, these elastomers dramatically contract, and upon cooling, they expand back to their original size, exceeding the initial length by up to five times []. This phenomenon holds great promise for applications like artificial muscles and actuators [].

Q3: How does the structure of (S)-2-Methyl-1,4-butanediol contribute to the properties of the final liquid crystal elastomer?

A3: (S)-2-Methyl-1,4-butanediol, when combined with other monomers like Dimethyl 4,4′-biphenyldicarboxylate and crosslinkers like 1,2,6-Hexanetriol, forms the polymer backbone of the elastomer []. The specific arrangement and chirality of (S)-2-Methyl-1,4-butanediol within this backbone directly influence the elastomer's self-assembly into smectic A (SmA) liquid crystal structures, which are essential for the observed thermotropic spontaneous deformation [].

Q4: Beyond liquid crystal elastomers, are there other known applications of (S)-2-Methyl-1,4-butanediol?

A4: Yes, (S)-2-Methyl-1,4-butanediol serves as a key chiral intermediate in synthesizing various enantiomerically pure compounds [, , ]. One notable example is its use in producing enantiomers of latifolic acid, a natural product with potential biological activity []. This highlights the versatility of (S)-2-Methyl-1,4-butanediol in both material science and organic synthesis.

Q5: What analytical techniques are commonly employed to characterize and study (S)-2-Methyl-1,4-butanediol and the materials it forms?

A5: Researchers utilize a combination of techniques to analyze (S)-2-Methyl-1,4-butanediol and its derivatives. X-ray diffraction helps determine the molecular arrangement and liquid crystal structures within the elastomers []. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for characterizing the compound's structure and purity [, , , ]. Additionally, techniques like Circular Dichroism (CD) spectroscopy are employed to study the chirality and optical properties of (S)-2-Methyl-1,4-butanediol-containing compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.